2-Amino-5-oxo-5,6,7,8-tetrahydrospiro[chromene-4,1'-cyclopentane]-3-carbonitrile
Description
2-Amino-5-oxo-5,6,7,8-tetrahydrospiro[chromene-4,1'-cyclopentane]-3-carbonitrile is a spirocyclic chromene derivative characterized by a fused chromene core, a cyclopentane ring at the spiro position, and functional groups including an amino (-NH₂) and a nitrile (-CN).
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-amino-5-oxospiro[7,8-dihydro-6H-chromene-4,1'-cyclopentane]-3-carbonitrile |
InChI |
InChI=1S/C14H16N2O2/c15-8-9-13(16)18-11-5-3-4-10(17)12(11)14(9)6-1-2-7-14/h1-7,16H2 |
InChI Key |
DEFAKIWOJUKDFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=C(OC3=C2C(=O)CCC3)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-oxo-5,6,7,8-tetrahydrospiro[chromene-4,1’-cyclopentane]-3-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of aromatic aldehydes, malononitrile, and dimedone under solvent-free conditions at elevated temperatures (around 80°C). The use of catalysts such as Fe3O4 magnetic nanoparticles coated with poly(ε-caprolactone)/poly(ethylene glycol)/poly(ε-caprolactone) has been reported to enhance the reaction efficiency and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-oxo-5,6,7,8-tetrahydrospiro[chromene-4,1’-cyclopentane]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or nitrile positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, 2-Amino-5-oxo-5,6,7,8-tetrahydrospiro[chromene-4,1’-cyclopentane]-3-carbonitrile has shown promise as an anti-cancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and mechanical strength. It is also explored for its potential use in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-oxo-5,6,7,8-tetrahydrospiro[chromene-4,1’-cyclopentane]-3-carbonitrile involves its interaction with various molecular targets and pathways. In cancer cells, it has been shown to induce apoptosis by activating caspase enzymes and disrupting mitochondrial function. Additionally, it can inhibit key signaling pathways involved in cell proliferation, such as the PI3K/Akt pathway .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s spiro[chromene-cyclopentane] architecture differentiates it from other chromene derivatives. Key analogs include:
Key Observations :
- Spiro Systems : The cyclopentane spiro system in the target compound likely confers greater conformational flexibility compared to rigid spiroindoline analogs (e.g., 4w, 4aa) .
- Substituent Impact : Electron-withdrawing groups (e.g., nitro) increase melting points and polarity, while electron-donating groups (e.g., methoxy) improve solubility .
Pharmacological and Functional Properties
Enzyme Inhibition :
- The parent compound, 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, and its derivatives act as subtype-selective inhibitors of EAAT1 (excitatory amino acid transporter 1). For example, analog 222 (Scheme 34 in ) exhibits >400-fold selectivity for EAAT1 over EAAT2/EAAT3, attributed to substitutions at positions 4 and 5.
- The spirocyclopentane variant may alter binding affinity due to steric effects from the cyclopentane ring, though direct data are unavailable.
Corrosion Inhibition :
- Spirochromene-carbonitriles like INH-1 and INH-2 show >90% inhibition efficiency for mild steel in acidic media, linked to adsorption via nitrile and amino groups . The target compound’s cyclopentane ring could modulate adsorption kinetics.
Key Observations :
Crystallographic and Stability Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
